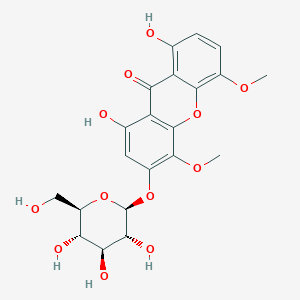

Corymbiferin 3-O-beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H22O12 |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

1,8-dihydroxy-4,5-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |

InChI |

InChI=1S/C21H22O12/c1-29-9-4-3-7(23)12-15(26)13-8(24)5-10(19(30-2)20(13)33-18(9)12)31-21-17(28)16(27)14(25)11(6-22)32-21/h3-5,11,14,16-17,21-25,27-28H,6H2,1-2H3/t11-,14-,16+,17-,21-/m1/s1 |

InChI Key |

YYBFILICFFBVIZ-AAHOILBJSA-N |

Isomeric SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC |

Synonyms |

corymbiferin 3-O-beta-D-glucopyranoside |

Origin of Product |

United States |

Phytochemical Occurrence and Distribution

Natural Sources of Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside

The primary documented natural source of Corymbiferin 3-O-beta-D-glucopyranoside is the plant species Gentianella amarella ssp. acuta.

This compound has been successfully isolated from Gentianella amarella ssp. acuta, a member of the Gentianaceae family. capes.gov.brnih.govacs.org This plant, also known as the autumn dwarf gentian, is an annual herb found in North America and other regions. calflora.orgwildflower.org The isolation of this compound, along with others, was achieved primarily through the use of centrifugal partition chromatography. capes.gov.bracs.org The structural elucidation of this compound was established using spectrometric data, including 2D NMR and mass spectrometry. acs.orgresearchgate.net

Identification in Specific Plant Families (e.g., Gentianaceae)

This compound is chemically classified as a xanthone (B1684191), a class of polyphenolic compounds. researchgate.net Plants in the Gentianaceae family are well-known for biosynthesizing a variety of xanthones. researchgate.net The identification of this compound in Gentianella amarella ssp. acuta firmly places its occurrence within the Gentianaceae family, which is recognized for producing such compounds. capes.gov.brresearchgate.net

Co-occurrence with Structurally Related Xanthones and Other Secondary Metabolites

During the phytochemical analysis of Gentianella amarella ssp. acuta, this compound was found to co-occur with a variety of other structurally related xanthones. capes.gov.brnih.govresearchgate.net This simultaneous presence provides valuable insights into the biosynthetic pathways active within the plant.

The following table details the xanthones that have been isolated alongside this compound from Gentianella amarella ssp. acuta. capes.gov.brnih.govresearchgate.net

| Compound Name | Classification |

| Swertiabisxanthone-I 8′-O-β-d-glucopyranoside | Xanthone Glycoside |

| Triptexanthoside C | Xanthone |

| Veratriloside | Xanthone |

| Corymbiferin 1-O-glucoside | Xanthone Glycoside |

| Swertianolin | Xanthone |

| Norswertianolin | Xanthone |

| Swertiabisxanthone-I | Bisxanthone |

| Bellidin | Xanthone |

| Bellidifolin | Xanthone |

Of these, triptexanthoside C, veratriloside, corymbiferin 1-O-glucoside, and swertiabisxanthone-I were identified for the first time in this particular subspecies. capes.gov.brnih.govresearchgate.net The presence of these compounds highlights the rich and diverse xanthone profile of Gentianella amarella ssp. acuta.

Isolation and Purification Methodologies

Extraction Protocols from Plant Biomass

The initial step in isolating Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside involves its extraction from plant sources. The choice of solvent and extraction conditions is paramount as it significantly influences the yield and purity of the target compound.

A general protocol for obtaining a flavonoid-rich fraction often involves pre-extraction with a non-polar solvent like dichloromethane to remove lipids and other ubiquitous interfering substances. nih.gov This is followed by extraction with a more polar solvent, such as 50% ethanol, to solubilize the glycosides. nih.gov Further preliminary purification can be achieved by treating the extract with polyamide to remove tannins. nih.gov

| Parameter | Condition/Solvent | Purpose | Source |

|---|---|---|---|

| Primary Extraction Solvents | Methanol (e.g., 70%), Ethanol (e.g., 50%), Water | To solubilize flavonoid glycosides from plant material. | nih.govresearchgate.netnih.gov |

| Pre-extraction Solvent | Dichloromethane | Removal of lipids and other non-polar interfering compounds. | nih.gov |

| Optimal Temperature (Aqueous) | 90°C | Maximizes the concentration of extracted phenols. | researchgate.net |

| Preliminary Purification | Polyamide treatment | Removal of tannins from the crude extract. | nih.govresearchgate.net |

Advanced Chromatographic Separation Techniques

Following initial extraction and preliminary purification, advanced chromatographic techniques are essential to separate Corymbiferin 3-O-beta-D-glucopyranoside from other closely related compounds.

Application of Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a liquid-liquid separation technique that operates without a solid stationary phase. ijpra.comgilson.com This method utilizes a biphasic liquid system where one liquid serves as the stationary phase, held in place by a strong centrifugal force, while the other acts as the mobile phase, flowing through it. plantaanalytica.combiopharminternational.com The separation is based on the differential partitioning coefficients (KD) of solutes between the two immiscible liquid phases. gilson.comnih.gov

Advantages of CPC for Flavonoid Glycoside Isolation:

High Recovery: CPC avoids the irreversible adsorption and sample loss commonly associated with solid supports, often resulting in nearly 100% recovery. plantaanalytica.com

No Sample Denaturation: The absence of a solid stationary phase prevents the degradation of labile compounds. gilson.complantaanalytica.com

High Loading Capacity: CPC systems can handle large amounts of crude extract in a single run, making the process scalable. plantaanalytica.com

The selection of an appropriate biphasic solvent system is crucial for a successful CPC separation. nih.gov The KD value of the target compound should ideally be between 0.5 and 5 to achieve effective separation. gilson.com

Utilization of Other Preparative Chromatographic Systems (e.g., Column Chromatography)

Besides CPC, other preparative chromatographic systems are widely used for the isolation of flavonoid glycosides.

High-Speed Counter-Current Chromatography (HSCCC): As a form of CPC, HSCCC is a powerful liquid-liquid partition technique capable of separating large sample amounts with high yields. nih.gov It has been successfully used to isolate various flavonoid glycosides from plant extracts in a single step. researchgate.netmdpi.com For example, a two-phase solvent system of ethyl acetate-n-butanol-water was used to isolate quercetin-3-O-β-D-glucopyranoside and isorhamnetin-3-O-β-D-glucopyranoside. researchgate.net

Column Chromatography: This is a classical and widely used technique. Initial cleanup of extracts can be performed on a polyamide column. researchgate.net For further purification, size-exclusion chromatography over materials like Sephadex G-10 is effective for removing low-molecular-weight components. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as a final polishing step, prep-HPLC can separate compounds with very similar polarities. It is frequently employed to purify fractions obtained from HSCCC or other column chromatography methods, yielding compounds with high purity. nih.govmdpi.com

| Technique | Stationary Phase | Principle | Application |

|---|---|---|---|

| Centrifugal Partition Chromatography (CPC) / HSCCC | Liquid (immiscible phase) | Differential partitioning between two liquid phases. | Preparative, one-step isolation of multiple compounds from crude extracts. nih.govmdpi.com |

| Column Chromatography (CC) | Solid (e.g., Polyamide, Sephadex G-10) | Adsorption, Size-Exclusion. | Initial cleanup, removal of tannins and low-molecular-weight components. nih.govresearchgate.net |

| Preparative HPLC (Prep-HPLC) | Solid (e.g., C18 silica) | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Final purification of complex mixtures or fractions from other methods to achieve high purity. nih.govmdpi.com |

Purity Assessment Strategies for Isolated this compound

After isolation, the purity of this compound must be rigorously assessed. This is typically a two-fold process involving chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of isolated compounds. Purities are often reported to be greater than 95% or 98% for compounds isolated for structural elucidation and biological testing. mdpi.commdpi.com

Spectroscopic Identification: To confirm the identity of the isolated compound and ensure it is free from structural analogs, a combination of spectroscopic techniques is employed.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to elucidate the complete chemical structure of the molecule, confirming the identity of this compound and ensuring no co-eluting impurities are present. nih.govmdpi.com

The combination of these analytical techniques provides comprehensive data to confirm both the purity and the structural integrity of the isolated this compound. nih.gov

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in the structure of Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside and to determine the points of attachment and stereochemistry of its constituent parts—the aromadendrin (B1667607) (dihydrokaempferol) aglycone and the glucose sugar moiety.

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment and number of protons and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For Corymbiferin 3-O-beta-D-glucopyranoside, key signals would include those for the aromatic protons on the A and B rings of the aromadendrin core, the characteristic protons of the C-ring (H-2 and H-3), and the protons of the glucose unit. A crucial signal is the anomeric proton (H-1") of the glucose, whose chemical shift and coupling constant are diagnostic for the nature and stereochemistry of the glycosidic bond.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms. The spectrum for this compound would show 21 distinct signals, corresponding to the 15 carbons of the aromadendrin aglycone and the 6 carbons of the glucose moiety. Characteristic signals would include the carbonyl carbon (C-4), oxygenated aromatic carbons, and the carbons of the sugar unit, including the anomeric carbon (C-1").

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Illustrative) Note: Specific, experimentally verified and published data for this exact compound is not readily available. The table below is illustrative of expected values based on the known structure and data for similar compounds.

| Position | Expected δC (ppm) | Expected δH (ppm, multiplicity, J in Hz) |

| Aglycone (Aromadendrin) | ||

| 2 | ~84.0 | ~5.10 (d, J ≈ 11.5) |

| 3 | ~73.0 | ~4.60 (d, J ≈ 11.5) |

| 4 | ~198.0 | - |

| 4a | ~102.0 | - |

| 5 | ~164.0 | - |

| 6 | ~97.0 | ~5.95 (d, J ≈ 2.0) |

| 7 | ~168.0 | - |

| 8 | ~96.0 | ~5.92 (d, J ≈ 2.0) |

| 8a | ~163.0 | - |

| 1' | ~129.0 | - |

| 2', 6' | ~130.0 | ~7.35 (d, J ≈ 8.5) |

| 3', 5' | ~116.0 | ~6.85 (d, J ≈ 8.5) |

| 4' | ~159.0 | - |

| Sugar (β-D-glucopyranoside) | ||

| 1" | ~103.0 | ~4.90 (d, J ≈ 7.5) |

| 2" | ~75.0 | ~3.40-3.60 (m) |

| 3" | ~78.0 | ~3.40-3.60 (m) |

| 4" | ~71.0 | ~3.40-3.60 (m) |

| 5" | ~77.0 | ~3.40-3.60 (m) |

| 6" | ~62.0 | ~3.75 (dd), ~3.90 (dd) |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments establish correlations between nuclei, which is essential for assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton networks within the A-ring, B-ring, and the glucose unit, confirming their individual structures. For instance, the correlation between H-2 and H-3 in the C-ring would be clearly visible.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for connecting different parts of the molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. The key correlation for this compound would be between the anomeric proton of the glucose (H-1") and the C-3 carbon of the aromadendrin aglycone. This long-range coupling definitively establishes the position of the glycosidic linkage. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₂₁H₂₂O₁₁), high-resolution mass spectrometry (HRMS) would confirm the exact mass.

In studies of the plant Arbutus pavarii, a compound identified as dihydrokaempferol-3-O-glucoside was detected. biocrick.com Analysis in negative ion mode showed a pseudomolecular ion [M-H]⁻ at m/z 449.1087, which corresponds to the molecular formula C₂₁H₂₂O₁₁. biocrick.com Tandem MS (MS/MS) analysis of this ion revealed a characteristic fragmentation pattern. A major fragment ion was observed at m/z 287.06, which corresponds to the loss of a 162 Da unit ([M-H-162]⁻). biocrick.com This neutral loss is indicative of the cleavage of a hexose (B10828440) sugar, in this case, glucose, from the aglycone. biocrick.com The resulting fragment ion at m/z 287.06 represents the deprotonated aromadendrin aglycone. biocrick.com

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (Negative Mode) | Formula | Description | Source |

| [M-H]⁻ | 449.1087 | C₂₁H₂₁O₁₁⁻ | Pseudomolecular ion | biocrick.com |

| [M-H-162]⁻ | 287.06 | C₁₅H₁₁O₆⁻ | Fragment from loss of glucose moiety (Aromadendrin aglycone) | biocrick.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the conjugated systems (chromophores) within a molecule. Flavonoids exhibit characteristic absorption spectra in the UV-Vis range due to their phenolic and heterocyclic ring systems. The spectrum of this compound is expected to be similar to its aglycone, aromadendrin (a dihydroflavonol).

Dihydroflavonols typically show two main absorption bands. Band I, in the range of 300-330 nm, is associated with the B-ring, while Band II, in the range of 270-295 nm, is associated with the A-ring. For aromadendrin itself, a UV absorption maximum around 289-292 nm is characteristic. biocrick.comnih.gov The addition of the glucoside at the 3-position is not expected to cause a major shift in these absorption maxima compared to the aglycone. The use of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc) in UV-Vis spectroscopy can further help to deduce the positions of free hydroxyl groups on the flavonoid skeleton.

Determination of Glycosidic Linkage Type and Configuration (beta-D-glucopyranoside)

Confirming the identity and stereochemistry of the sugar and its linkage point is critical.

Linkage Configuration: The configuration of the glycosidic bond is determined primarily from the ¹H NMR spectrum. A large coupling constant (J value) for the anomeric proton (H-1") is indicative of a trans-diaxial relationship with the adjacent proton (H-2"). For a glucopyranoside, a J value of approximately 7-8 Hz is characteristic of a β-linkage, while a smaller J value (around 3-4 Hz) would indicate an α-linkage.

Sugar Identity: The identity of the sugar as glucose can be confirmed by acid hydrolysis of the glycoside, followed by chromatographic comparison (e.g., TLC or HPLC) of the released sugar with an authentic glucose standard.

Linkage Position: As mentioned in section 4.1.2, the attachment of the glucose unit to the C-3 position of the aromadendrin core is definitively confirmed by a long-range HMBC correlation between the anomeric proton of glucose (H-1") and the C-3 carbon of the aglycone.

Through the combined application of these spectroscopic methods, the complete and unambiguous structure of this compound can be elucidated.

Biosynthesis and Metabolic Pathways

General Biosynthetic Routes for Xanthone (B1684191) Core Structure

The biosynthesis of the xanthone core, a dibenzo-γ-pyrone structure, is a fascinating example of convergent evolution in secondary metabolism. mdpi.com In higher plants, this process primarily utilizes the shikimate and acetate (B1210297) pathways. nih.govmdpi.com The journey begins with precursors from primary metabolism, namely phosphoenolpyruvate (B93156) from glycolysis and erythrose 4-phosphate from the pentose (B10789219) phosphate (B84403) pathway. nih.gov These molecules enter the shikimate pathway, a seven-step metabolic route that ultimately yields chorismic acid, a crucial branch-point intermediate.

From chorismic acid, the pathway can proceed through two main routes to produce a key benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone:

L-phenylalanine-dependent pathway: In this route, chorismic acid is converted to L-phenylalanine. A series of enzymatic reactions then transforms L-phenylalanine into a benzoyl-CoA derivative, which serves as a precursor for the benzophenone synthase. This pathway is prominent in families like Hypericaceae. nih.govnih.gov

L-phenylalanine-independent pathway: This pathway, common in the Gentianaceae family, bypasses L-phenylalanine. nih.govnih.gov Instead, chorismic acid is converted to 3-hydroxybenzoic acid, which is then activated to 3-hydroxybenzoyl-CoA. nih.govnih.gov

Benzophenone synthase, a key enzyme, then catalyzes the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA (derived from the acetate pathway) to form the central benzophenone intermediate. nih.gov This intermediate subsequently undergoes a regioselective intramolecular oxidative cyclization, a critical step that forms the characteristic tricyclic xanthone ring system. nih.gov This cyclization can lead to two primary xanthone core structures: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as the foundational skeletons for a vast array of xanthone derivatives. nih.govnih.gov

The aglycone of Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside is 1,3,5,8-tetrahydroxyxanthone , also known as desmethylbellidifolin. nih.gov Research on Swertia chirata, a plant known to produce a variety of xanthones, suggests that the biosynthesis of this specific aglycone starts from the 1,3,5-trihydroxyxanthone precursor. nih.govnih.gov This precursor is then believed to undergo a hydroxylation reaction at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone. nih.govnih.gov

Mechanism of O-Glycosylation in Natural Product Synthesis

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to organic molecules, is a widespread phenomenon in the biosynthesis of natural products. This modification can significantly alter the properties of the parent molecule, including its solubility, stability, and biological activity. mdpi.com O-glycosylation involves the formation of a glycosidic bond between a sugar and the hydroxyl group of an aglycone. mdpi.com

The general mechanism of O-glycosylation is a well-orchestrated enzymatic reaction catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov These enzymes belong to the broader class of glycosyltransferases. The process can be summarized in the following key steps:

Activation of the Sugar Donor: The sugar to be transferred is first activated by being attached to a nucleotide diphosphate (B83284), most commonly uridine (B1682114) diphosphate (UDP), to form a UDP-sugar. This reaction is catalyzed by a specific UDP-sugar pyrophosphorylase. For the formation of Corymbiferin 3-O-beta-D-glucopyranoside, the activated sugar donor is UDP-glucose.

Enzyme-Substrate Binding: The UGT enzyme possesses two specific binding sites: one for the activated sugar donor (e.g., UDP-glucose) and another for the acceptor molecule (the aglycone, in this case, 1,3,5,8-tetrahydroxyxanthone).

Catalytic Transfer: The UGT catalyzes the transfer of the glucose moiety from UDP-glucose to a specific hydroxyl group on the aglycone. In the case of this compound, this transfer occurs at the 3-hydroxyl group, resulting in a beta-D-glucopyranosyl linkage.

Product Release: Following the transfer, the glycosylated product (this compound) and the UDP molecule are released from the enzyme's active site.

The stereochemistry of the newly formed glycosidic bond (α or β) is a critical aspect of glycosylation and is strictly controlled by the specific UGT involved.

Putative Enzymatic Machinery Involved in this compound Formation

While the general biosynthetic pathway is understood, the specific enzymes responsible for the final steps in the formation of this compound have not yet been fully characterized. Based on current knowledge of xanthone and flavonoid biosynthesis, the following enzymatic machinery is putatively involved:

| Enzymatic Step | Putative Enzyme Class | Substrate | Product | Notes |

| C-8 Hydroxylation | Xanthone 8-hydroxylase (Cytochrome P450 monooxygenase) | 1,3,5-Trihydroxyxanthone | 1,3,5,8-Tetrahydroxyxanthone (Corymbiferin) | This is a crucial step in creating the specific aglycone. While the activity has been inferred, the specific enzyme has not been isolated and characterized from a plant producing corymbiferin. nih.govnih.gov |

| 3-O-Glucosylation | UDP-glucosyltransferase (UGT) | 1,3,5,8-Tetrahydroxyxanthone, UDP-glucose | This compound, UDP | The specific UGT responsible for this reaction has not been identified. However, it is expected to be a member of the large UGT family with high specificity for the 3-hydroxyl group of the corymbiferin aglycone. nih.gov |

The identification and characterization of these specific enzymes are key areas for future research and would provide a more complete understanding of this biosynthetic pathway. Transcriptome analysis of plants rich in this compound, such as certain Swertia species, could be a powerful tool to identify candidate genes encoding these putative enzymes. frontiersin.orgnih.govresearchgate.net

Metabolic Engineering and Biotechnological Prospects for Enhanced Glycoside Production

The diverse biological activities of xanthone glycosides have spurred interest in their large-scale production. However, extraction from plant sources can be limited by low yields, seasonal variations, and complex purification processes. Metabolic engineering and biotechnology offer promising alternatives for the sustainable and enhanced production of these valuable compounds. lbl.govnih.govjbei.org

Several strategies can be envisioned for increasing the production of this compound:

Heterologous Expression: The genes encoding the key biosynthetic enzymes, once identified, could be introduced into a microbial host such as Escherichia coli or Saccharomyces cerevisiae. researchgate.net These microorganisms can be grown in large-scale fermenters, providing a controlled and scalable production platform. This approach has been successfully used for the production of other complex natural products.

Enhancing Precursor Supply: The production of the xanthone core is dependent on the availability of precursors from the shikimate and acetate pathways. Overexpressing key enzymes in these upstream pathways could increase the metabolic flux towards the benzophenone intermediate and, consequently, the xanthone core.

Overexpression of Pathway-Specific Genes: Increasing the expression levels of the putative xanthone 8-hydroxylase and the specific Corymbiferin 3-O-glucosyltransferase in the native plant or in a heterologous host could significantly boost the final product yield.

Plant Cell and Hairy Root Cultures: Establishing cell or hairy root cultures of xanthone-producing plants, such as Swertia species, offers a controlled environment for the production of secondary metabolites. nih.gov These cultures can be optimized for growth and product formation by manipulating nutrient media, hormone levels, and other culture conditions. Elicitation, the use of signaling molecules to trigger defense responses and secondary metabolite production, can also be employed to enhance yields in these systems.

While significant progress has been made in the metabolic engineering of other classes of natural products like flavonoids and terpenoids, the application of these techniques to specifically enhance the production of this compound is still in its early stages and awaits the detailed characterization of the biosynthetic genes involved. nih.govnih.gov

Preclinical Biological Activity Investigations

Cholinesterase Inhibitory Activities

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. There are two main types of cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibitory Effects of Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside

Currently, there is a lack of specific data in the public domain detailing the in vitro acetylcholinesterase (AChE) inhibitory effects of Corymbiferin 3-O-beta-D-glucopyranoside, including its half-maximal inhibitory concentration (IC50). While research exists on the AChE inhibitory properties of various plant extracts and their constituent compounds, specific quantitative data for this compound remains to be published.

Butyrylcholinesterase (BuChE) Inhibition Potential (Comparative Analysis with Related Compounds)

Similar to the data for AChE, specific in vitro studies quantifying the butyrylcholinesterase (BuChE) inhibitory potential of this compound are not currently available in the reviewed scientific literature. Comparative analyses with structurally related compounds are therefore not possible at this time.

Monoamine Oxidase (MAO) Inhibitory Activities

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, and their inhibition can be a therapeutic approach for depression and neurodegenerative disorders like Parkinson's disease.

MAO-A Inhibition by this compound

There is no available scientific data concerning the in vitro inhibitory activity of this compound against the MAO-A enzyme.

MAO-B Inhibition by this compound

Information regarding the in vitro inhibitory effects of this compound on the MAO-B enzyme is not present in the current body of scientific literature.

Interactions with Viral Targets: SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development. In silico docking studies are often used to predict the binding affinity of compounds to this protease.

Molecular Docking and Binding Affinity Studies of this compound

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar flavonoid and xanthone (B1684191) glycosides. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

In studies involving other flavonoid glycosides, such as quercetin (B1663063) 3-rhamnoside, myricetin (B1677590) 3-rutinoside, and rutin, molecular docking has been employed to evaluate their binding affinities to various protein targets. nih.gov For instance, docking analyses have shown that these glycosylated flavonoids can exhibit strong binding energies, suggesting they can act as effective inhibitors for specific enzymes. nih.gov The binding affinity is often quantified by a docking score, with more negative values indicating a stronger, more favorable interaction. nih.gov

The process typically involves preparing the 3D structures of both the ligand (e.g., a flavonoid glycoside) and the target protein, which are then computationally "docked." The software calculates the binding energy for various binding poses of the ligand within the active site of the protein. bioinformation.net For example, in a study on flavonoids, the binding energies for compounds like epicatechin gallate and sterubin against acetylcholinesterase were found to be highly negative, indicating strong inhibitory potential. bioinformation.net

Table 1: Illustrative Binding Energies of Structurally Related Flavonoid Glycosides against Various Protein Targets

| Flavonoid Glycoside | Protein Target | Binding Energy (kcal/mol) |

| Quercetin 3-rhamnoside | SARS-CoV-2 Mpro | -9.7 |

| Myricetin 3-rutinoside | SARS-CoV-2 Mpro | -9.3 |

| Rutin | SARS-CoV-2 Mpro | -9.2 |

| Cynaroside | Alpha-glucosidase | -9.2 |

| Epicatechin gallate | Acetylcholinesterase (AChE) | -10.42 |

| Sterubin | Acetylcholinesterase (AChE) | -10.16 |

This table presents data from studies on flavonoid glycosides to illustrate the concept of binding affinity. The data is not specific to this compound.

Analysis of Key Residues and Allosteric Modulation in Protein-Ligand Interactions

The interaction between a ligand like this compound and a protein is stabilized by interactions with key amino acid residues in the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific residues involved are critical for the ligand's affinity and selectivity.

Allosteric modulation is a key mechanism where a modulator molecule binds to a site on the protein (an allosteric site) that is distinct from the primary (orthosteric) site. wikipedia.org This binding induces a conformational change in the protein, which in turn alters the activity of the orthosteric site. wikipedia.org Allosteric modulators can be positive (enhancing activity), negative (inhibiting activity), or neutral (blocking other modulators). wikipedia.org

While direct evidence for allosteric modulation by this compound is not available, studies on other glycosides and complex molecules have demonstrated this phenomenon. For instance, studies on the SARS-CoV-2 spike protein have shown that glycosylation can influence allosteric pathways within the protein, facilitating structural changes between subunits. nih.gov In some cases, ligands can act as allosteric agonists, activating the receptor on their own. researchgate.net

The analysis of protein-ligand complexes, often through computational methods like molecular dynamics simulations, can reveal these key interactions and potential allosteric effects. For example, simulations can show how the binding of a ligand to an allosteric site can stabilize a particular conformation of the protein, thereby modulating its function. digitellinc.com The presence of a flexible tail in a ligand, such as a prenylated group in some xanthones, has been shown to allow for favorable molecular interactions within a binding site, which could contribute to allosteric effects. nih.gov

Related Pharmacological Activities Observed in Xanthone Analogues or Aglycones

Anti-diabetic Activity Mechanisms (Insights from Corymbiferin Aglycone)

While specific studies on the anti-diabetic activity of Corymbiferin aglycone are limited, the broader class of xanthones has been investigated for its potential in managing diabetes. news-medical.net Xanthones exert their anti-diabetic effects through various mechanisms, including improving insulin (B600854) sensitivity, modulating glucose metabolism, and preventing oxidative stress and inflammation. news-medical.net

One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. news-medical.net By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed down, leading to a reduction in postprandial hyperglycemia. Several xanthones have demonstrated potent inhibitory activity against these enzymes. nih.gov

Another important mechanism is the improvement of insulin sensitivity. Some xanthones, like mangiferin, have been shown to decrease insulin resistance, which is a key factor in type 2 diabetes. nih.gov This can be achieved by enhancing glucose uptake in peripheral tissues and improving the function of pancreatic beta-cells. news-medical.net For example, γ-mangostin has been found to promote glucose uptake and exert anti-hyperglycemic activity through insulin sensitization. nih.gov

Furthermore, xanthones can modulate key signaling pathways involved in glucose and lipid metabolism, such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) pathways. news-medical.net Activation of AMPK can lead to increased glucose uptake and reduced hepatic glucose production.

Table 2: Anti-diabetic Mechanisms of Action for Representative Xanthones

| Xanthone | Proposed Anti-diabetic Mechanism | Reference |

| Mangiferin | Decreases insulin resistance; improves hyperinsulinemia. | nih.gov |

| γ-Mangostin | Promotes glucose uptake; inhibits α-amylase/α-glucosidase; insulin sensitization via AMPK/PPARγ. | nih.gov |

| 1,3,5,8-tetrahydroxyxanthone | Potent inhibitor of α-glucosidase and aldose reductase. | nih.gov |

| General Xanthones | Inhibit pro-inflammatory cytokines (TNF-alpha, interleukins) and COX-2 enzyme; suppress oxidative stress by neutralizing reactive oxygen species (ROS). | news-medical.net |

This table provides insights from studies on various xanthones to illustrate potential anti-diabetic mechanisms relevant to the aglycone of this compound.

Antioxidant Capacity and Free Radical Scavenging Mechanisms (Relevance from Xanthone Class)

Xanthones as a class are well-recognized for their significant antioxidant properties. news-medical.net This antioxidant capacity is crucial in the context of many chronic diseases, including diabetes, where oxidative stress plays a pathogenic role. news-medical.net The primary mechanism behind the antioxidant activity of xanthones is their ability to act as free radical scavengers.

Xanthones can neutralize reactive oxygen species (ROS) by donating an electron. news-medical.net This process is often facilitated by the hydroxyl groups present on the xanthone scaffold. The position and number of these hydroxyl groups can influence the antioxidant potential of the molecule.

In addition to direct radical scavenging, some xanthones can also enhance the body's endogenous antioxidant defense systems. This can include increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase. nih.gov By counteracting oxidative stress, xanthones can help protect cells, such as pancreatic beta-cells, from damage and preserve their function. news-medical.net

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Biological Potency and Selectivity

The addition of a sugar moiety, such as a beta-D-glucopyranoside group at the 3-O position of corymbiferin (B1430794), can significantly alter its pharmacological profile. The effect of glycosylation on the biological potency and selectivity of xanthones is not uniform and can lead to either an enhancement or a reduction of activity, depending on the specific biological target and the nature of the interaction. fao.org

Generally, O-glycosylation can influence a compound's properties in several ways:

Solubility and Bioavailability: Glycosylation typically increases the water solubility of a compound. nih.gov This enhanced solubility can improve a compound's pharmacokinetic properties, potentially leading to better absorption and distribution in biological systems. nih.gov For instance, in flavonoids, a related class of compounds, glycosides have been reported to have better bioavailability in vivo compared to their aglycones. nih.gov

Target Interaction: The sugar moiety can directly participate in binding to a biological target, forming hydrogen bonds or other interactions that may increase affinity and selectivity. Conversely, the bulky nature of the glycosyl group can also create steric hindrance, preventing the aglycone from fitting into the active site of a target protein, thereby reducing or abolishing its activity.

Metabolic Stability: The glycosidic bond can protect the aglycone from rapid metabolic degradation, leading to a longer duration of action. nih.gov

While some studies on flavonoids suggest that O-glycosylation can decrease antioxidant and anti-inflammatory activities, it has been shown to enhance other biological effects such as anti-HIV and antiallergic activities. fao.org In the context of xanthones, glycosylation has been noted to improve both physical properties and biological activity in certain cases. nih.gov

Comparative Analysis of Corymbiferin 3-O-beta-D-glucopyranoside with its Aglycone and Other Xanthone (B1684191) Derivatives

The biological activity of xanthones is highly dependent on the substitution pattern on their tricyclic core. mdpi.com Key positions that often influence activity include C-1, C-3, C-6, and C-8. mdpi.com The presence of hydroxyl and prenyl groups, for example, has been shown to be important for the anticancer activity of some xanthones. mdpi.com

When comparing a glycoside to its aglycone, the aglycone often exhibits higher initial activity in in vitro assays. researchgate.net For example, in studies on flavonoids, aglycones initially showed higher antioxidant activity than their corresponding glycosides. nih.gov However, the glycosides can be more stable and may be hydrolyzed back to the active aglycone at the site of action. nih.gov

The table below illustrates a hypothetical comparison based on general trends observed in xanthones and flavonoids, highlighting the potential differences in properties between this compound and its aglycone.

| Property | Corymbiferin (Aglycone) | This compound | General Trend for Xanthone/Flavonoid Glycosides |

| Water Solubility | Lower | Higher | Glycosylation generally increases water solubility. nih.gov |

| In Vitro Antioxidant Activity | Potentially Higher | Potentially Lower | O-glycosylation often reduces in vitro antioxidant activity. fao.org |

| In Vivo Bioavailability | Potentially Lower | Potentially Higher | Glycosylation can improve bioavailability. nih.gov |

| Metabolic Stability | Lower | Higher | Glycosylation can protect the aglycone from metabolism. nih.gov |

This table is illustrative and based on general scientific principles, as direct comparative data for this compound is not available.

Steric and Electronic Factors Governing Molecular Interactions

The molecular interactions of this compound with its biological targets are governed by a combination of steric and electronic factors.

Steric Factors: The size and shape of the entire molecule, including the bulky beta-D-glucopyranoside group, are critical. The sugar moiety can act as a key that fits into a specific pocket on a receptor, or it can act as a shield, sterically hindering the xanthone core from interacting with its target. The orientation of the glycosidic bond is also crucial; for instance, beta-glycosides may have different biological activities compared to their alpha-anomers due to the different spatial arrangement of the sugar.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of flavonoid glycosides due to its high resolution and suitability for quantitative analysis. semanticscholar.org The separation of these compounds is typically achieved using reversed-phase (RP) chromatography, where a nonpolar stationary phase (most commonly C18) is paired with a polar mobile phase. researchgate.net

The mobile phase usually consists of a gradient mixture of an aqueous solvent (often acidified with formic acid or acetic acid to improve peak shape and ionization) and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov This gradient elution allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run, from highly polar glycosides to their less polar aglycones.

Detection is most commonly performed using a Photodiode Array (PDA) or Diode Array Detector (DAD), which provides ultraviolet (UV) spectra for each separated peak. nih.gov Flavonoids exhibit characteristic UV spectra, which aids in their preliminary identification and differentiation from other classes of compounds. For quantification, an external standard method is often employed, where the peak area of the analyte is compared against a calibration curve generated from a certified reference standard of Corymbiferin (B1430794) 3-O-beta-D-glucopyranoside. When a specific standard is unavailable, quantification may be performed relative to a structurally similar compound, such as quercetin (B1663063) or kaempferol glycosides.

Table 1: Example HPLC-DAD Parameters for Flavonoid Glycoside Analysis This table presents typical conditions for the analysis of flavonoid glycosides, which would be applicable for Corymbiferin 3-O-beta-D-glucopyranoside.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 30-40 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | DAD/PDA, scanning 200-400 nm; quantification at λmax |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of flavonoid glycosides, offering superior sensitivity and specificity compared to HPLC-UV. scienceopen.com This hyphenated technique is particularly powerful for trace analysis in complex matrices and for comprehensive metabolite profiling. nih.gov The LC component separates the compounds, which are then ionized and detected by the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source used for flavonoid analysis, typically operated in negative ion mode, which readily deprotonates the phenolic hydroxyl groups to form [M-H]⁻ ions. nih.govscienceopen.com

Tandem mass spectrometry (MS/MS or MS²) provides critical structural information. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are produced. For an O-glycoside like this compound, the most common fragmentation is the cleavage of the glycosidic bond. mdpi.com This results in a neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose) and the formation of an aglycone fragment ion [Y₀]⁻. nih.govmdpi.com Further fragmentation of this aglycone ion can provide more detailed structural information about the core flavonoid structure.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. mdpi.com This capability is crucial for identifying unknown compounds and confirming the identity of known ones in the absence of a reference standard.

Table 2: Representative LC-MS/MS Fragmentation Data for a Flavonol 3-O-glucoside Illustrative data for a compound structurally similar to this compound, demonstrating typical fragmentation.

| Compound Type | Precursor Ion [M-H]⁻ | Key Fragment Ions (MS²) | Neutral Loss | Interpretation |

|---|---|---|---|---|

| Flavonol 3-O-glucoside | m/z 463.08 | m/z 301.03 | 162.05 Da | Loss of a glucosyl moiety |

| m/z 301.03 (Y₀⁻) | - | Aglycone fragment (Quercetin) |

Thin-Layer Chromatography (TLC) for Screening and Guided Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the preliminary screening of plant extracts for the presence of flavonoid glycosides. nih.gov It is also frequently used to monitor the progress of extraction and to guide fractionation during the isolation of specific compounds. d-nb.info

For TLC analysis, the stationary phase is typically silica gel, a polar adsorbent. nih.gov The mobile phase is a mixture of solvents, with the composition adjusted to achieve optimal separation. A common solvent system for flavonoid glycosides is a mixture of ethyl acetate (B1210297), formic acid, acetic acid, and water. nih.gov After development, the chromatogram is visualized. Under UV light (254 nm and 365 nm), flavonoids often appear as dark quenching spots or fluorescent spots. d-nb.info To enhance detection and provide structural clues, chromogenic spray reagents are used. A common reagent is Natural Products-Polyethylene Glycol (NP/PEG), which makes flavonoids fluoresce with characteristic colors (e.g., yellow, orange, or green) under UV 365 nm, helping to distinguish different flavonoid classes. researchgate.net The retention factor (Rf value) of a spot, compared with that of a standard, can be used for tentative identification. nih.gov

Table 3: Example TLC System for Flavonoid Glycoside Screening This table outlines a typical TLC setup for the initial detection of flavonoid glycosides.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Ethyl acetate : Acetic acid : Formic acid : Water (100:11:11:27, v/v/v/v) |

| Detection | UV light at 254 nm and 365 nm |

| Visualization | Spraying with NP/PEG reagent, followed by observation under UV 365 nm |

Advanced Hyphenated Techniques in Complex Phytochemical Matrices

The analysis of this compound in complex phytochemical matrices, such as crude plant extracts, benefits immensely from advanced hyphenated techniques that provide comprehensive structural and quantitative data in a single analysis. nih.govsemanticscholar.org These techniques couple the high-resolving power of liquid chromatography with information-rich detection methods beyond standard UV or single-stage MS.

LC-MSⁿ: Multi-stage mass spectrometry (MSⁿ), often performed using an ion trap analyzer, allows for the sequential fragmentation of ions. sci-hub.se For a flavonoid glycoside, an MS² experiment would isolate the aglycone ion [Y₀]⁻, and a subsequent MS³ experiment would fragment this aglycone ion. This process provides detailed information about the core flavonoid structure, which is invaluable for distinguishing between isomers and identifying novel compounds. nih.govmdpi.com

LC-UV-SPE-NMR: The hyphenation of LC with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful platform for the unambiguous structure elucidation of natural products directly from a separated mixture. nih.gov In this setup, peaks separated by the LC are trapped individually onto SPE cartridges. The analyte is then eluted from the cartridge with a deuterated solvent directly into an NMR flow probe for analysis. This avoids the laborious process of traditional isolation and purification, enabling the acquisition of high-quality NMR data (e.g., ¹H, ¹³C, COSY, HSQC) on microgram quantities of the compound, leading to definitive structural confirmation.

These advanced methods are crucial for dereplication—the rapid identification of known compounds in an extract—and for the complete structural characterization of new molecules discovered during phytochemical investigations. nih.gov

Future Research Directions and Translational Perspectives

Comprehensive Mechanistic Elucidation of Biological Activities

Initial studies on the aglycone, corymbiferin (B1430794), have revealed significant anti-diabetic and antioxidative stress properties. Research has shown that corymbiferin can decrease fasting blood glucose levels, increase serum insulin (B600854) levels, and improve oral glucose tolerance in diabetic rats nih.gov. Furthermore, it has been observed to improve insulin sensitivity by increasing the expression of key proteins in the insulin signaling pathway, such as insulin-receptor substrate-2, phosphatidylinositol 3-kinase, and Ser/Thr kinase AKT2 nih.gov.

Future investigations should focus on whether Corymbiferin 3-O-beta-D-glucopyranoside exhibits similar or enhanced activities. It is essential to conduct in-depth studies to elucidate the precise molecular mechanisms by which the glycoside exerts its effects. This includes identifying its direct cellular targets and understanding how the sugar moiety influences its bioavailability, and ultimately, its therapeutic efficacy. Comparative studies between corymbiferin and its 3-O-beta-D-glucopyranoside derivative would be invaluable in dissecting the role of glycosylation in its biological functions.

Chemoenzymatic Synthesis and Derivatization for Novel Analogues

To facilitate further biological evaluation and structure-activity relationship (SAR) studies, the development of efficient and scalable synthetic routes for this compound is paramount. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical methods, offers a promising approach. This methodology can enable the precise introduction of the glucopyranoside moiety at the 3-O position of the corymbiferin scaffold.

Furthermore, once a reliable synthetic pathway is established, it will pave the way for the creation of a library of novel analogues. Derivatization of the core structure, including modifications of the xanthone (B1684191) backbone and the sugar unit, could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. These new analogues can then be screened for a wide range of biological activities, potentially expanding the therapeutic applications of this class of compounds.

Investigation of this compound's Role in Plant Defense and Ecological Interactions

The presence of glycosides in plants is often associated with chemical defense mechanisms against herbivores and pathogens. Plants employ a vast arsenal of phytochemicals, including secondary metabolites, to protect themselves youtube.com. These compounds can act as deterrents or toxins to herbivores and inhibit the growth of pathogenic microorganisms. The glycosylation of secondary metabolites can play a crucial role in their storage, detoxification, and activation upon tissue damage.

Future research should explore the specific role of this compound in the defense strategies of the plants that produce it. This could involve investigating its effects on relevant insect herbivores and microbial pathogens. Understanding its ecological function could provide insights into natural pest and disease control strategies and may lead to the development of novel, environmentally friendly agrochemicals.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, a systems-level approach integrating various "omics" technologies is necessary. Transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the global changes that occur in cells or organisms upon treatment with the compound.

For instance, transcriptomic analysis can identify genes whose expression is altered, providing clues about the signaling pathways and cellular processes affected. Proteomics can reveal changes in protein expression and post-translational modifications, offering insights into the compound's mechanism of action. Metabolomics can uncover alterations in the metabolic profile, highlighting the biochemical pathways that are modulated. By integrating these multi-omics datasets, researchers can construct detailed models of the compound's biological activity, paving the way for a more rational approach to its therapeutic development and application.

Q & A

Q. How is Corymbiferin 3-O-β-D-glucopyranoside structurally characterized, and what analytical techniques are critical for its identification?

Corymbiferin 3-O-β-D-glucopyranoside is a glycosylated xanthone derivative. Structural elucidation typically employs high-resolution mass spectrometry (HR-MS) for molecular weight determination (e.g., molecular ion at m/z 448.38 for related kaempferol glucosides ) and nuclear magnetic resonance (NMR) spectroscopy for resolving glycosidic linkages (e.g., β-configuration confirmed via anomeric proton signals at δ 4.8–5.2 ppm in H-NMR) . X-ray crystallography may further confirm stereochemistry in crystalline forms .

Q. What methods are recommended for isolating Corymbiferin 3-O-β-D-glucopyranoside from plant matrices?

Isolation involves solvent extraction (e.g., dichloromethane or methanol) followed by chromatographic purification. Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC with C18 columns are standard. Fractionation guided by TLC bioautography or LC-MS tracking ensures purity (>95%) . For xanthones like corymbiferin derivatives, acid hydrolysis (e.g., 2M HCl) may verify glycosylation by releasing aglycones .

Q. What stability challenges are associated with Corymbiferin 3-O-β-D-glucopyranoside, and how are they mitigated in experimental settings?

Stability data for this compound is limited, but glycosides generally degrade under prolonged light exposure, high temperatures (>40°C), or acidic/basic conditions. Storage at −20°C in inert atmospheres (N) and lyophilization are recommended. Antioxidants (e.g., ascorbic acid) may prevent oxidation during in vitro assays .

Q. What preliminary bioactivity screens are used to assess its pharmacological potential?

Initial screens include:

- Antioxidant assays : DPPH/ABTS radical scavenging, SOD/CAT enzyme activity in hepatic tissues .

- Anti-diabetic models : Glucose uptake in 3T3-L1 adipocytes or HepG2 cells, followed by STZ-induced hyperglycemic rat models .

- Enzyme inhibition : MAO-B inhibition (IC determination via fluorometric assays) .

Advanced Research Questions

Q. How does the glycosylation position (3-O-β-D-glucopyranoside) influence Corymbiferin’s bioavailability and target specificity compared to its aglycone?

Glycosylation enhances water solubility and stability but may reduce membrane permeability. In vivo studies on corymbiferin-1-O-glucoside show improved oral bioavailability via intestinal β-glucosidase-mediated hydrolysis to the active aglycone . Positional glycosylation (3-O vs. 1-O) alters metabolic pathways; for example, 3-O-glucoside derivatives resist hydrolysis longer, prolonging systemic exposure .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., anti-diabetic vs. cytotoxic effects)?

Discrepancies may arise from:

- Dose-dependent effects : Low doses (≤25 μg/mL) enhance glucose uptake, while high doses (≥100 μg/mL) induce cytotoxicity via ROS overproduction .

- Model specificity : Primary cell lines vs. immortalized lines (e.g., 3T3-L1 vs. HepG2) exhibit varying sensitivity.

- Standardization : Purity (>95%) and solvent residues (e.g., DMSO) must be controlled via LC-MS validation .

Q. What molecular mechanisms underlie Corymbiferin 3-O-β-D-glucopyranoside’s anti-diabetic activity?

Mechanistic studies in STZ-rats reveal:

- Insulin signaling : Upregulation of IRS-2, PI3K, and AKT2 pathways in hepatic tissues .

- Lipid metabolism : Reduced serum LDL/triglycerides via PPAR-γ modulation .

- Antioxidant synergy : Restoration of GSH and catalase activity, mitigating oxidative stress in pancreatic β-cells .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

SAR insights:

- Glycosyl substituents : Larger sugar moieties (e.g., gentiobiose) enhance solubility but reduce blood-brain barrier penetration .

- Acyl modifications : Acetylation (e.g., 6-O-acetyl derivatives) improves metabolic stability in methylglyoxal-trapping assays .

- Aglycone modifications : Hydroxylation at C-5/C-7 positions increases MAO-B inhibition (70.5% at 10 μM for corymbiferin-1-O-glucoside) .

Q. What pharmacokinetic challenges are associated with Corymbiferin 3-O-β-D-glucopyranoside, and how are they addressed?

Challenges include rapid hepatic first-pass metabolism and low oral bioavailability. Strategies:

- Prodrug formulation : Phospholipid complexes or nanoemulsions improve intestinal absorption .

- Metabolite tracking : LC-MS/MS quantifies phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) in plasma .

Methodological Recommendations

- Data validation : Use orthogonal assays (e.g., ELISA + Western blot for protein targets) to confirm bioactivity .

- Negative controls : Include aglycone (corymbiferin) and non-glycosylated analogs to isolate glycosylation effects .

- Ethical compliance : Follow OECD guidelines for in vivo studies, particularly for diabetic/obesity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.